
3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3'-Méthoxy-3,5,4'-trihydroxyflavone-7-néohesperidoside implique généralement l'extraction à partir de sources naturelles telles que Cleome droserifolia . Le processus d'extraction comprend l'utilisation de solvants comme l'éthanol, suivi d'étapes de purification telles que la chromatographie sur colonne .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de son utilisation principale dans la recherche plutôt que dans la fabrication à grande échelle. Les techniques d'extraction et de purification utilisées en laboratoire peuvent être adaptées à des fins industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le 3'-Méthoxy-3,5,4'-trihydroxyflavone-7-néohesperidoside subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans le composé.
Réduction : Cette réaction peut affecter la structure flavonoïde, modifiant potentiellement son activité biologique.
Substitution : Cette réaction peut introduire différents groupes fonctionnels dans la structure flavonoïde.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement dans des conditions contrôlées, telles que des niveaux de pH et des températures spécifiques .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de quinones, tandis que la réduction peut produire des dihydroflavonoïdes .
Applications De Recherche Scientifique
Le 3'-Méthoxy-3,5,4'-trihydroxyflavone-7-néohesperidoside a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des flavonoïdes.
Biologie : Étudié pour ses activités biologiques, y compris ses propriétés antioxydantes et anti-inflammatoires.
Médecine : Exploré pour ses effets hépato protecteurs potentiels, qui pourraient conduire à de nouveaux traitements pour les maladies du foie.
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.
Mécanisme d'action
Le mécanisme d'action du 3'-Méthoxy-3,5,4'-trihydroxyflavone-7-néohesperidoside implique son interaction avec diverses cibles moléculaires et voies. On pense qu'il exerce ses effets hépato protecteurs en modulant les voies du stress oxydatif et de l'inflammation. Le composé peut également interagir avec les enzymes impliquées dans le métabolisme hépatique, protégeant ainsi les cellules du foie des dommages .
Mécanisme D'action
The mechanism of action of 3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside involves its interaction with various molecular targets and pathways. It is believed to exert its hepatoprotective effects by modulating oxidative stress and inflammation pathways. The compound may also interact with enzymes involved in liver metabolism, thereby protecting liver cells from damage .
Comparaison Avec Des Composés Similaires
Composés similaires
Lutéoline : Un autre flavonoïde avec des propriétés antioxydantes et anti-inflammatoires similaires.
Quercétine : Connu pour sa forte activité antioxydante et ses bienfaits potentiels pour la santé.
Kaempférol : Un flavonoïde aux effets anticancéreux et anti-inflammatoires.
Unicité
Le 3'-Méthoxy-3,5,4'-trihydroxyflavone-7-néohesperidoside est unique en raison de sa structure spécifique, qui comprend un groupe méthoxy en position 3' et un fragment néohesperidoside. Cette structure unique contribue à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C28H32O16 |
|---|---|
Poids moléculaire |
624.5 g/mol |
Nom IUPAC |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1 |
Clé InChI |
SQRDLGLEZIBQLI-PDDXIVOGSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


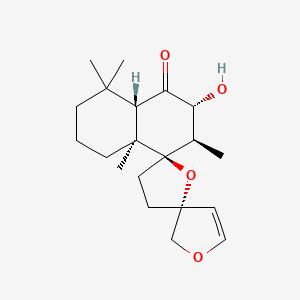
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
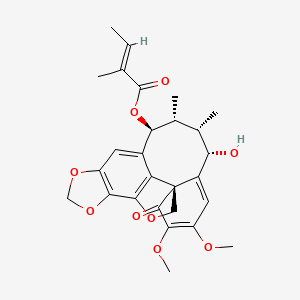

![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

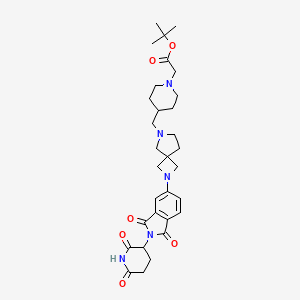
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
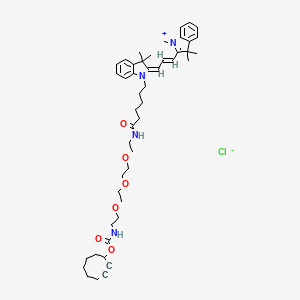
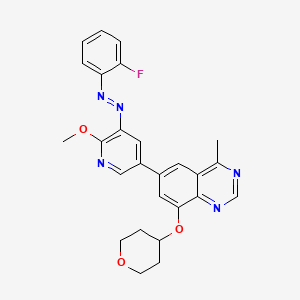



![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
